1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound that features a brominated pyridine ring and a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Dioxolane Ring: The dioxolane ring is formed by reacting an appropriate diol with an aldehyde or ketone in the presence of an acid catalyst.
Coupling Reaction: The brominated pyridine is then coupled with the dioxolane derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a potential pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone: Similar structure with a chlorine atom instead of bromine.
1-(5-Fluoro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone: Similar structure with a fluorine atom instead of bromine.
1-(5-Iodo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone: Similar structure with an iodine atom instead of bromine.
Uniqueness
1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical and physical properties.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)-2-(1,3-dioxolan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-8-3-7(5-12-6-8)9(13)4-10-14-1-2-15-10/h3,5-6,10H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPRAXNWFKLPNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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